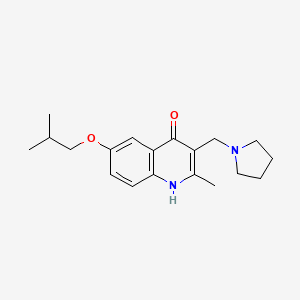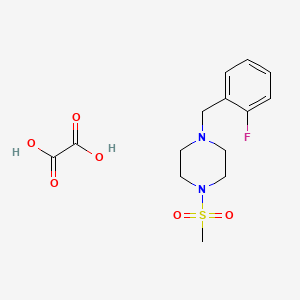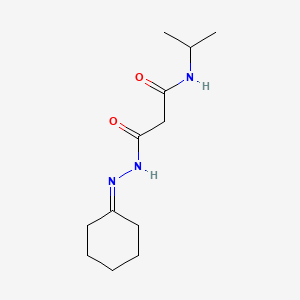![molecular formula C19H22FN3O2S B4943607 N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4943607.png)
N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are a type of white blood cell involved in the immune response. Inhibition of BTK has been shown to be effective in the treatment of various B cell malignancies and autoimmune diseases.
Wirkmechanismus
BTK is a key signaling molecule in the B cell receptor pathway, which is essential for B cell activation and proliferation. Upon binding of an antigen to the B cell receptor, BTK is activated and initiates a cascade of downstream signaling events that ultimately lead to B cell activation and proliferation. N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide inhibits BTK by binding to the active site of the enzyme and preventing its activation. This leads to decreased downstream signaling and ultimately decreased B cell activation and proliferation.
Biochemical and physiological effects:
N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide has been shown to have several biochemical and physiological effects in preclinical models. Inhibition of BTK leads to decreased B cell activation and proliferation, as well as decreased production of pro-inflammatory cytokines. This results in decreased tumor growth and improved disease symptoms in models of B cell malignancies and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide in lab experiments is its high potency and selectivity for BTK. This allows for specific inhibition of BTK without affecting other signaling pathways. Another advantage is its well-characterized mechanism of action, which allows for precise interpretation of experimental results. One limitation is its relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide. One area of interest is combination therapy with other targeted agents or chemotherapy drugs, which may enhance its antitumor activity. Another area of interest is the potential use of N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide in autoimmune diseases beyond rheumatoid arthritis and lupus, such as multiple sclerosis and type 1 diabetes. Additionally, further investigation into the pharmacokinetics and pharmacodynamics of N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide may lead to improved dosing regimens and clinical efficacy.
Synthesemethoden
The synthesis of N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide involves several steps, starting from commercially available starting materials. The key intermediate is a piperidine derivative, which is then coupled with a thiazole derivative and a fluoroaryl derivative to form the final product. The synthesis has been optimized for high yield and purity, and is amenable to large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide has been extensively studied in preclinical models of B cell malignancies and autoimmune diseases. In vitro studies have shown that N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide inhibits BTK with high potency and selectivity, leading to decreased B cell activation and proliferation. In vivo studies have demonstrated that N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide has significant antitumor activity in models of chronic lymphocytic leukemia and mantle cell lymphoma, and can also ameliorate autoimmune disease symptoms in models of rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S/c20-16-4-1-15(2-5-16)11-22-18(24)6-3-14-7-9-23(10-8-14)19(25)17-12-21-13-26-17/h1-2,4-5,12-14H,3,6-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMWTUJRPJHICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CC=C(C=C2)F)C(=O)C3=CN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-3-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl 4,4,4-trifluoro-2-(5-{[(4-fluorophenyl)sulfonyl]amino}-2-hydroxyphenyl)-3-oxobutanoate](/img/structure/B4943527.png)

![(3aS*,6aR*)-N-ethyl-3-[2-(4-fluorophenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B4943535.png)
![2-(2-furyl)-5-imino-6-[(5-nitro-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4943541.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4943555.png)
![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide](/img/structure/B4943560.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4943571.png)

![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4943582.png)


![ethyl 2-{[2-(4-ethyl-1-piperazinyl)-5-nitrobenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4943599.png)
![1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxybenzoyl)piperazine](/img/structure/B4943616.png)
